Cas no 2034897-23-7 ((2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one)

(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one structure
2034897-23-7 structure
Product Name:(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one
CAS No:2034897-23-7
MF:C18H20ClN3O
MW:329.823903083801
CID:5913719
PubChem ID:121021026
Update Time:2025-10-29

(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one
    • (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one
    • 2034897-23-7
    • (E)-3-(2-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
    • F6554-0627
    • AKOS026696713
    • (2E)-3-(2-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
    • Inchi: 1S/C18H20ClN3O/c1-21-12-10-17(20-21)15-6-4-11-22(13-15)18(23)9-8-14-5-2-3-7-16(14)19/h2-3,5,7-10,12,15H,4,6,11,13H2,1H3/b9-8+
    • InChI Key: GQNJVCWTWCPOEV-CMDGGOBGSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/C(N1CCCC(C2C=CN(C)N=2)C1)=O

Computed Properties

  • Exact Mass: 329.1294900g/mol
  • Monoisotopic Mass: 329.1294900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.1Ų

(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one Pricemore >>

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(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one Related Literature

Additional information on (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one

Introduction to (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one (CAS No. 2034897-23-7)

(2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one (CAS No. 2034897-23-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the chalcone family, characterized by its unique structural features and potential biological activities. The compound's structure includes a 2-chlorophenyl group, a 1-methyl-1H-pyrazol-3-yl moiety, and a piperidine ring, all of which contribute to its distinct chemical properties and biological profile.

The development and study of (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one have been driven by its potential applications in various therapeutic areas. Recent research has highlighted its promising activities in modulating specific biological pathways, making it a valuable candidate for further investigation in drug discovery and development.

Structural Analysis and Synthesis: The synthesis of (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-1-one involves a series of well-defined chemical reactions. The key steps include the formation of the chalcone scaffold through a Claisen-Schmidt condensation reaction, followed by the introduction of the 2-chlorophenyl and 1-methyl-1H-pyrazol-3-yl groups via selective substitution reactions. The piperidine ring is then incorporated through amination or other suitable methods. These synthetic routes are optimized to ensure high yields and purity, making the compound suitable for both laboratory research and potential pharmaceutical applications.

Biological Activities: One of the most notable aspects of (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylprop-2-en-one is its diverse biological activities. Studies have shown that this compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated potential as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.

In the context of neurodegenerative diseases, (2E)-3-(2-chlorophenyl)-1-3-(1-methyl-H-pyrazol--yl)piperidin--ylprop--one has been investigated for its neuroprotective effects. Preclinical studies have indicated that it can reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have therapeutic potential in treating these debilitating conditions.

Clinical Applications: The potential clinical applications of (2E)-3-(2-chlorophenyl)-1--(methyl-H-pyrazol--yl)piperidin--ylprop--one are currently being explored through various stages of preclinical and clinical trials. Early-stage clinical trials have focused on evaluating the safety and pharmacokinetic properties of the compound in human subjects. Preliminary results have shown that it is well-tolerated with a favorable safety profile, paving the way for further clinical evaluation.

In addition to its therapeutic potential, (2E)-3-(2-chlorophenyl)-1--(methyl-H-pyrazol--yl)piperidin--ylprop--one has also been studied for its use as a research tool in understanding complex biological processes. Its ability to modulate specific signaling pathways makes it a valuable probe for investigating mechanisms underlying inflammation, oxidative stress, and neurodegeneration.

Future Directions: The future research on (2E)-3-(2-chlorophenyl)-1--(methyl-H-pyrazol--yl)piperidin--ylprop--one is likely to focus on optimizing its pharmacological properties for enhanced therapeutic efficacy. This may involve structural modifications to improve bioavailability, stability, and target specificity. Additionally, further clinical trials will be essential to validate its safety and efficacy in larger patient populations.

In conclusion, (2E)-3-(2-chlorophenyl)-1--(methyl-H-pyrazol--yl)piperidin--ylprop--one (CAS No. 2034897-) represents an exciting advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a promising candidate for the development of novel therapeutics targeting inflammatory diseases, neurodegenerative disorders, and other conditions characterized by oxidative stress. Ongoing research will continue to uncover new insights into its mechanisms of action and potential clinical applications.

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